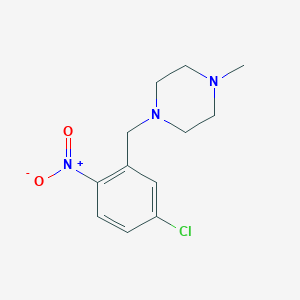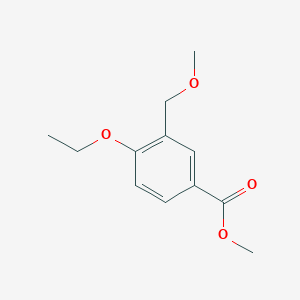![molecular formula C15H13N3O B5716690 2-[1-(cyanomethyl)-2-pyrrolidinylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B5716690.png)
2-[1-(cyanomethyl)-2-pyrrolidinylidene]-3-oxo-3-phenylpropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(cyanomethyl)-2-pyrrolidinylidene]-3-oxo-3-phenylpropanenitrile, commonly known as CPP, is a chemical compound that is widely used in scientific research for its various applications. CPP is a fluorescent dye that is used as a probe for studying the mechanisms of cellular uptake and transport of various molecules. CPP is also used as a label for proteins and peptides, making it an essential tool in the field of biochemistry and molecular biology.
作用机制
CPP works by binding to cellular membranes and being taken up by cells through endocytosis. Once inside the cell, CPP can be used to label proteins and peptides, allowing researchers to study their cellular localization and function. CPP can also be used to study the mechanisms of cellular uptake and transport of various molecules.
Biochemical and Physiological Effects:
CPP has been shown to have minimal biochemical and physiological effects on cells and tissues. It is generally considered to be non-toxic and non-cytotoxic, making it a safe and reliable tool for scientific research.
实验室实验的优点和局限性
One of the main advantages of CPP is its versatility. It can be used to study a wide range of molecules and cellular processes, making it an essential tool in many areas of scientific research. Another advantage is its safety and reliability, as it has been shown to have minimal biochemical and physiological effects on cells and tissues.
One of the limitations of CPP is its cost, as it can be expensive to synthesize and purchase. Another limitation is its potential for non-specific binding, which can lead to false-positive results in experiments.
未来方向
There are many potential future directions for the use of CPP in scientific research. One area of interest is the use of CPP as a tool for studying the mechanisms of drug uptake and transport in cells. Another area of interest is the development of new and improved methods for synthesizing CPP, which could lead to more cost-effective and efficient use of the compound in research. Additionally, the use of CPP in combination with other fluorescent probes and imaging techniques could lead to new insights into cellular processes and mechanisms.
合成方法
CPP can be synthesized using a variety of methods, including the reaction of 2,3-epoxy-3-phenylpropanenitrile with pyrrolidine and cyanomethyl anion. Another method involves the reaction of 2,3-epoxy-3-phenylpropanenitrile with pyrrolidine and acetonitrile followed by the addition of cyanogen bromide.
科学研究应用
CPP is widely used in scientific research for its various applications. It is commonly used as a fluorescent probe for studying the mechanisms of cellular uptake and transport of various molecules. CPP is also used as a label for proteins and peptides, making it an essential tool in the field of biochemistry and molecular biology. CPP has been used to study the uptake and transport of various molecules, including proteins, peptides, and drugs.
属性
IUPAC Name |
(2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-8-10-18-9-4-7-14(18)13(11-17)15(19)12-5-2-1-3-6-12/h1-3,5-6H,4,7,9-10H2/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRMRPKAXVVRAO-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)C(=O)C2=CC=CC=C2)N(C1)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C(/C#N)\C(=O)C2=CC=CC=C2)/N(C1)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-methyl-3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5716613.png)

![1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5716634.png)

![N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide](/img/structure/B5716646.png)
![ethyl 2-(2-furoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5716654.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5716658.png)

![16-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one](/img/structure/B5716679.png)

![(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine](/img/structure/B5716700.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5716703.png)
![4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5716711.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B5716715.png)